2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
3-methylsulfonyl-4-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)13-9-11(14(15)16)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJAADQMZDEEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614336 | |
| Record name | 2-(Methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154117-62-1 | |
| Record name | 2-(Methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Suzuki Coupling Reaction: This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Sulfonation: The resulting biphenyl compound is then subjected to sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid to introduce the methylsulfonyl group.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 2-(Methylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol or aldehyde derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-(Methylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The methylsulfonyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on biphenyl-4-carboxylic acid derivatives with substituents at the 2-, 3-, or 4′-positions. Key structural variations influence solubility, acidity, reactivity, and applications.
Substituent Effects on Acidity and Reactivity
The electron-withdrawing methylsulfonyl group in the target compound enhances the acidity of the carboxylic acid group compared to electron-donating substituents like methyl or methoxy. Below is a comparison of substituent effects:
*Estimated based on sulfonic acid analogs .
Physical Properties and Spectral Data
Physical properties such as melting points and spectral signatures vary significantly with substituents:
*Data inferred from sulfonamide analogs .
Biological Activity
2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl structure with a methylsulfonyl group and a carboxylic acid moiety. Its chemical formula is CHOS, indicating the presence of sulfur, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Many biphenyl derivatives act as enzyme inhibitors, affecting pathways related to cancer and inflammation.
- Antiproliferative Effects : The presence of the carboxylic acid group is critical for the antiproliferative activity observed in several studies.
Anticancer Activity
Recent studies have shown that 2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid exhibits significant anticancer properties. For instance, in vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells.
- IC Values : The compound displayed IC values in the low micromolar range, indicating potent activity against these cell lines.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 5.2 |
| HT-29 | 4.8 |
Mechanistic Insights
Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.
Study 1: In Vivo Efficacy in Tumor Models
In a mouse model of xenografted tumors, administration of 2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid resulted in a significant reduction in tumor size compared to untreated controls. The study noted:
- Dosage : Mice were treated with doses ranging from 10 to 50 mg/kg.
- Outcome : Tumor growth inhibition was observed at all dosages, with the most significant effects at higher concentrations.
Study 2: Synergistic Effects with Other Agents
Another investigation assessed the compound's efficacy when combined with standard chemotherapeutic agents. The results indicated a synergistic effect that enhanced overall cytotoxicity against resistant cancer cell lines.
Toxicological Profile
While the compound exhibits promising biological activity, its safety profile is crucial for therapeutic applications. Preliminary toxicological assessments have shown:
- Acute Toxicity : Low toxicity was observed at therapeutic doses.
- Skin Irritation : Mild irritation was noted during dermal exposure studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
